Home > Products > Screening Compounds P106851 > 1-(4-Phenoxyphenyl)piperazine
1-(4-Phenoxyphenyl)piperazine - 62755-61-7

1-(4-Phenoxyphenyl)piperazine

Catalog Number: EVT-3200243
CAS Number: 62755-61-7
Molecular Formula: C16H18N2O
Molecular Weight: 254.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(4-Phenoxyphenyl)piperazine is a substituted piperazine derivative frequently employed in medicinal chemistry as a scaffold for developing novel bioactive compounds. [] It features a piperazine ring substituted at the 1-position with a 4-phenoxyphenyl group. This specific structural motif has been extensively studied for its diverse biological activities, including but not limited to:

  • Anticancer activity: Studies have explored its potential in developing new anticancer agents. []
  • Anti-inflammatory activity: Research suggests potential anti-inflammatory properties of certain derivatives. []
  • Analgesic activity: Some derivatives exhibit significant analgesic activity in animal models. []
  • Antiparasitic activity: Certain derivatives demonstrate promising activity against parasites like Trypanosoma and Leishmania. []
  • σ1 receptor ligand: Research indicates its potential as a radioligand for imaging σ1 receptors in the brain. []

1-(4-Methoxyphenyl)piperazine (MeOPP)

  • Compound Description: MeOPP is a novel designer drug studied for its in vivo metabolism. It acts as a guest molecule in self-assembly studies with cucurbit[n]urils. MeOPP undergoes O-demethylation to form 1-(4-Hydroxyphenyl)piperazine (4-HO-PP) as its primary metabolic pathway [].

1-(4-Hydroxyphenyl)piperazine (4-HO-PP)

  • Compound Description: 4-HO-PP is the primary metabolite of MeOPP, formed through O-demethylation. This metabolic step is primarily catalyzed by the cytochrome P450 enzyme, CYP2D6 [].

1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine

  • Compound Description: This compound displays high affinity for the σ1 receptor and is characterized by its low lipophilicity. It shows promise as a potential radioligand for imaging σ1 receptors in the brain. It exhibits high selectivity against various other receptors including the vesicular acetylcholine transporter, σ2 receptors, and adenosine A2A receptors [].
  • Compound Description: This compound has been investigated using FTIR, Raman, and NMR spectroscopy to characterize its conformational properties and vibrational modes []. Density functional theory (DFT) calculations were employed to further understand its structural and electronic characteristics.

1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

  • Compound Description: This series of derivatives, synthesized through nucleophilic substitution, exhibits significant cell growth inhibitory activity against a range of cancer cell lines, including those derived from liver, breast, colon, gastric, and endometrial cancers [].

1-(1,4-Benzodioxane-2-carbonyl)piperazine Derivatives

  • Compound Description: This series, synthesized via nucleophilic substitution, was evaluated for its antimicrobial and antioxidant properties. Notably, compound 6b (4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazine) demonstrated substantial antimicrobial activity against various pathogenic bacteria and fungi [].

2-Amino-3-(1-(4-(4-(2-methoxyphenyl) piperazine-1-yl)butyl)-1H-1,2,3-triazol-4-yl) propanoic acid

  • Compound Description: This compound, synthesized using a copper(I)-catalyzed cycloaddition, was designed as a potential 5HT1A receptor imaging agent. It demonstrates favorable stability profiles in vitro and in vivo and exhibits brain uptake in biodistribution studies [].
  • Relevance: This compound shares the 1-(2-methoxyphenyl)piperazine moiety with 1-(4-Phenoxyphenyl)piperazine. This moiety plays a significant role in its affinity for alpha-adrenoceptors [].

1-Chloro-4-(4-phenoxyphenyl)phthalazine

  • Compound Description: This compound is a versatile building block employed in the synthesis of diverse phthalazine derivatives. These derivatives have demonstrated potential as anticancer and antioxidant agents [, ].

4,7-Diamino-5-(4-phenoxyphenyl)-6-methylene-pyrimido[5,4- b]pyrrolizines

  • Compound Description: This class of compounds has been identified as novel Bruton's tyrosine kinase (BTK) inhibitors [].

1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP)

  • Compound Description: PAPP, a 5-HT(1A) agonist, exhibits high affinity for the serotonin receptor in the parasitic nematode Haemonchus contortus and serves as a lead compound for developing novel insecticides [].

N(1)-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine Analogues

  • Compound Description: Two distinct series of these analogues, one with amide characteristics and the other with amine characteristics, have been investigated for their antimalarial activity [].

(2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine Derivatives

  • Compound Description: These derivatives display anti-malarial activity. The presence of the hydroxyl group, the benzyl group, and the methylene substituents at the piperazinyl nitrogens is crucial for their activity [].

1-(4-Methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine and Derivatives

  • Compound Description: This series of compounds has been investigated for its activity against Plasmodium berghei, the parasite responsible for malaria [].

4-Substituted 1-Acylpiperazines

  • Compound Description: These compounds, derived from the molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones, exhibit significant nootropic activity. They are considered bioisosteres of 2-pyrrolidinone-containing compounds, with the N-acylpiperazine group potentially mimicking the 2-pyrrolidinone ring [].

1,4-Bis(3-aminopropyl)piperazine Derivatives

  • Compound Description: These derivatives are studied for their antimalarial activity and their potential to target cytosolic aminopeptidase Pfa-M1 in Plasmodium falciparum [].

(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122)

  • Compound Description: CHMFL-FLT3-122 is a potent and orally available FLT3 kinase inhibitor [].

4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine (Compound 1)

  • Compound Description: Compound 1 exhibits specific antitrypanosomal activity, particularly against Trypanosoma brucei rhodesiense. It is believed to target adenosine kinase in this parasite [, ].

Piperazine Hybridized Coumarin Indolylcyanoenones

  • Compound Description: This group of compounds displays potent antibacterial activity, particularly against Pseudomonas aeruginosa. These compounds are thought to disrupt the bacterial cell membrane [].
Overview

1-(4-Phenoxyphenyl)piperazine is a compound that belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. This compound features a piperazine ring substituted with a phenoxyphenyl group, contributing to its potential biological activities. The compound's structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Source and Classification

The compound can be classified under the following categories:

  • Chemical Classification: Piperazine derivative
  • Pharmacological Classification: Potential anxiolytic, antidepressant, and antipsychotic agent

Piperazine derivatives are widely studied for their ability to modulate neurotransmitter systems, particularly in the context of central nervous system disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(4-Phenoxyphenyl)piperazine typically involves the following steps:

  1. Formation of the Piperazine Ring: The initial step often includes the reaction of 1,4-dichlorobutane with piperazine in the presence of a base such as sodium hydroxide to form the piperazine ring.
  2. Substitution Reaction: The next step involves the nucleophilic substitution where phenol is reacted with an appropriate phenyl halide (such as 4-bromophenyl) in the presence of a base like potassium carbonate to form the phenoxy group. This reaction can be carried out under reflux conditions with solvents such as dimethylformamide or acetone.
  3. Final Coupling: The final product is obtained by coupling the piperazine derivative with the phenoxy compound through an electrophilic aromatic substitution or via direct nucleophilic attack on an activated aryl halide.

Technical Details

The reactions are typically monitored using techniques such as thin-layer chromatography (TLC) to ensure completion. Characterization of the synthesized compound is performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Molecular Structure Analysis

Structure and Data

The molecular formula of 1-(4-Phenoxyphenyl)piperazine is C17H20N2OC_{17}H_{20}N_2O. The structure consists of a piperazine ring connected to a phenoxyphenyl group.

  • Molecular Weight: 284.36 g/mol
  • Structural Representation:
    C6H5OC6H4N(C4H10N)N(C4H10N)\text{C}_{6}\text{H}_{5}-\text{O}-\text{C}_{6}\text{H}_{4}-\text{N}(\text{C}_{4}\text{H}_{10}\text{N})-\text{N}(\text{C}_{4}\text{H}_{10}\text{N})

This structure allows for significant steric and electronic interactions, influencing its reactivity and biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

1-(4-Phenoxyphenyl)piperazine can undergo various chemical reactions:

  • Electrophilic Aromatic Substitution: The phenoxy group can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Nucleophilic Substitution: The nitrogen atoms in the piperazine ring can act as nucleophiles in reactions with electrophiles, leading to diverse derivatives.

Technical Insights

The stability and reactivity of this compound can be influenced by substituents on the aromatic rings, which can either activate or deactivate the aromatic systems towards electrophilic attack.

Mechanism of Action

Process and Data

The mechanism of action for 1-(4-Phenoxyphenyl)piperazine primarily involves its interaction with neurotransmitter receptors in the central nervous system:

  • Serotonin Receptor Modulation: The compound may exhibit affinity for serotonin receptors, influencing mood and anxiety levels.
  • Dopamine Receptor Interaction: It may also interact with dopamine receptors, which are critical in regulating mood and behavior.

Data from pharmacological studies indicate that compounds within this class can exhibit anxiolytic and antidepressant effects by modulating these neurotransmitter systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of piperazine derivatives, including potential for further functionalization through electrophilic or nucleophilic mechanisms.
Applications

Scientific Uses

1-(4-Phenoxyphenyl)piperazine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anxiolytic or antidepressant medications.
  • Research Tool: Utilized in studies investigating serotonin and dopamine receptor interactions, contributing to understanding neuropharmacology.

The ongoing research into piperazine derivatives continues to highlight their importance in drug discovery and development, particularly for mental health disorders.

Introduction to 1-(4-Phenoxyphenyl)piperazine Research Significance

1-(4-Phenoxyphenyl)piperazine represents a structurally distinct subclass of N-phenylpiperazine derivatives gaining traction in medicinal chemistry and pharmacology. Characterized by a phenoxy group attached to the phenyl ring of the core N-phenylpiperazine scaffold, this compound exemplifies strategic molecular design aimed at enhancing receptor affinity and selectivity. Its emergence reflects ongoing efforts to explore structure-activity relationships (SAR) within piperazine-based pharmacophores for central nervous system (CNS) and cardiovascular targets. Unlike simpler phenylpiperazines (e.g., mCPP, TFMPP), the 4-phenoxy modification introduces steric and electronic effects influencing conformational flexibility, lipophilicity, and binding interactions with biological targets such as serotonin (5-HT) and adrenergic receptors. Research focuses on its potential as a versatile scaffold for developing novel therapeutics addressing unmet needs in psychiatric disorders and receptor-specific modulation, while avoiding the recreational drug associations plaguing simpler analogues [2] [3] [7].

Historical Context and Emergence in Pharmacological Literature

The discovery of 1-(4-Phenoxyphenyl)piperazine stems from systematic efforts to optimize the pharmacodynamic profile of early piperazine-based compounds. Piperazine derivatives entered pharmacological exploration in the mid-20th century, initially with applications as anthelmintics (e.g., piperazine citrate) leveraging neuromuscular blocking properties [7] [8]. The 1970s–1990s saw expansion into neuropsychiatry, driven by findings that N-arylpiperazines exhibited affinity for monoaminergic receptors. Key milestones included the development of buspirone (a partial 5-HT~1A~ agonist anxiolytic) and the recognition of 1-(m-chlorophenyl)piperazine (mCPP) as a serotonergic probe [3] [9].

The specific incorporation of a phenoxy moiety into the para-position of the N-phenyl ring emerged later as a strategy to enhance steric bulk, modulate electron distribution, and improve blood-brain barrier penetration. Early research on related compounds like LASSBio-579 (an antipsychotic lead with a pyrazole-piperazine structure) demonstrated that extending the spacer between aromatic systems and the piperazine ring improved 5-HT~2A~ receptor affinity [3]. This homologation principle likely influenced the design of 1-(4-Phenoxyphenyl)piperazine, positioning it within efforts to develop multi-receptor targeting ligands with refined selectivity. While not a clinical agent itself, its appearance in recent synthetic and screening studies (often under codes like LQFM008 for close analogues) marks it as a research tool for probing receptor interactions and a potential precursor for therapeutics targeting anxiety, depression, or psychosis [3] [9].

Table 1: Historical Progression of Key Piperazine Derivatives Relevant to 1-(4-Phenoxyphenyl)piperazine Development

Time PeriodCompound Class/ExamplePrimary Pharmacological FocusInfluence on 1-(4-Phenoxyphenyl)piperazine Research
1950s-1960sPiperazine citrateAnthelmintic (neuromuscular blockade in parasites)Established piperazine core bioactivity
1970s-1980sBuspirone; mCPPAnxiolytic (5-HT~1A~); Serotonergic probeValidated arylpiperazine modulation of 5-HT receptors
1990s-2000sNefazodone; AripiprazoleAntidepressant; Antipsychotic (multi-receptor: 5-HT~2A~, D~2~)Demonstrated therapeutic potential of complex arylpiperazines
2000s-PresentLASSBio-579 homologues; 1-(4-Phenoxyphenyl)piperazine analoguesTargeted antipsychotic/Anxiolytic leads (5-HT~2A~/5-HT~1A~ focus)Direct structural inspiration; Focus on spacer elongation & aryl modifications

Structural Classification within Piperazine Designer Compounds

1-(4-Phenoxyphenyl)piperazine belongs to the phenylpiperazine subclass of designer piperazines, specifically classified as a 1,4-disubstituted piperazine with a phenyl group directly attached to one nitrogen (N~1~) and a phenoxyphenyl moiety attached via the para-position to the other nitrogen (N~4~). This distinguishes it structurally and pharmacologically from two main categories:

  • Benzylpiperazines (BZPs): Feature a -CH~2~- linker between the phenyl ring and piperazine (e.g., BZP itself, 1-(3,4-methylenedioxybenzyl)piperazine (MDBZP)). BZPs generally exhibit stimulant/entactogenic effects via dopamine/norepinephrine transporter (DAT/NET) inhibition and serotonin release, linking them to recreational misuse [2] [10].
  • Simple Phenylpiperazines: Have a phenyl ring directly attached to N~4~ without the phenoxy extension (e.g., TFMPP (1-(3-trifluoromethylphenyl)piperazine), mCPP, pFPP (1-(4-fluorophenyl)piperazine), MeOPP (1-(4-methoxyphenyl)piperazine)). These primarily act as serotonergic agents (5-HT~2~ agonists/antagonists, 5-HT releasers), with varying receptor subtype selectivities influencing psychoactive profiles (anxiogenic, hallucinogenic, stimulant) [2] [7] [10].

The critical structural feature of 1-(4-Phenoxyphenyl)piperazine is the phenoxy bridge (-O-Ph) connecting the terminal phenyl ring to the piperazine-bound phenyl ring. This modification:

  • Increases Molecular Weight & Steric Bulk: Compared to pFPP (MW 180.22 g/mol) or mCPP (MW 196.7 g/mol), 1-(4-Phenoxyphenyl)piperazine has a significantly higher MW (PubChem CID 64955357: C~16~H~14~N~2~O~3~, MW ~282.3 g/mol) [4].
  • Alters Electronic Properties: The ether linkage (-O-) donates electrons to the proximal phenyl ring, influencing the electron density of the entire pendant group attached to N~4~.
  • Enhances Lipophilicity (Calculated cLogP): The biphenyl-like ether structure increases hydrophobic character compared to monosubstituted phenylpiperazines, potentially improving CNS penetration but requiring careful optimization to avoid excessive plasma protein binding.
  • Conformational Restriction: The phenoxy linkage restricts rotation compared to alkyl spacers, potentially favoring bioactive conformations for specific receptor interactions.

SAR studies on related compounds suggest the phenoxyphenyl motif enhances affinity for certain 5-HT receptor subtypes (potentially 5-HT~1A~, 5-HT~2A~) and α-adrenoceptors over dopamine D~2~ receptors, differentiating it from many antipsychotics [1] [3] [9]. Computational studies (DFT, molecular docking) on similar piperazine derivatives highlight the importance of the phenoxy oxygen in forming hydrogen bonds or acting as a hydrogen bond acceptor within receptor binding pockets, contributing to subtype selectivity [5] [9].

Table 2: Structural Classification and Key Features of 1-(4-Phenoxyphenyl)piperazine vs. Representative Piperazine Classes

Structural ClassPrototype ExampleKey Structural FeatureTypical Pharmacological Profile (Primary)1-(4-Phenoxyphenyl)piperazine Distinguisher
Piperazine (Core)PiperazineUnsubstituted heterocycleAnthelmintic (GABA agonist in parasites)N/A - Core scaffold
Benzylpiperazine (BZP)BZP (1-Benzylpiperazine)-CH~2~- linker between Ph & Piperazine N~1~Stimulant (DAT/NET inhibition, 5-HT release)Direct C-N bond (N~4~-C~aryl~); Phenoxy extension
Simple PhenylpiperazinepFPP (1-(4-Fluorophenyl)piperazine)Phenyl directly attached to Piperazine N~4~Serotonergic (5-HT~2~C agonism, 5-HT~1A/B~ modulation)Phenoxy bridge (-O-) between two phenyl rings
Complex/Extended Phenylpiperazine1-(4-Phenoxyphenyl)piperazine4-Phenoxyphenyl attached to Piperazine N~4~Putative Anxiolytic/Antipsychotic (5-HT~1A~/5-HT~2A~/α~1~-AR focus)Defined by the phenoxyphenyl moiety

Key Knowledge Gaps and Research Imperatives

Despite its potential, research on 1-(4-Phenoxyphenyl)piperazine specifically remains nascent, revealing significant knowledge gaps:

  • Deficient Target Profiling & Mechanism Elucidation: While structurally related phenylpiperazines show affinity for various 5-HT receptor subtypes (5-HT~1A~, 5-HT~2A~, 5-HT~2C~, 5-HT~7~), α~1~-adrenoceptors, and D~2~-like receptors [1] [3] [7], comprehensive binding affinity (K~i~) and functional efficacy (agonist/antagonist, intrinsic activity) data for 1-(4-Phenoxyphenyl)piperazine across these and other relevant targets (e.g., other GPCRs, transporters, ion channels) are lacking. Imperative: Systematic radioligand binding and functional assays (e.g., GTPγS, calcium flux) against a broad panel of CNS targets are essential to define its primary mechanism(s) of action and polypharmacology potential.
  • Incomplete Structure-Activity Relationship (SAR) Understanding: The specific contribution of the phenoxy linker and the distal phenyl ring to target engagement and selectivity is poorly mapped. How modifications like halogenation (ortho, meta, para on either phenyl ring), replacement of the ether oxygen with bioisosteres (e.g., sulfonyl, methylene), or alterations in the piperazine N~1~ substituent impact activity is unknown. Imperative: Focused medicinal chemistry campaigns generating analogues with systematic structural variations, coupled with pharmacological screening, are needed to establish robust SAR and optimize desired activity (e.g., 5-HT~1A~ partial agonism for anxiolysis vs. 5-HT~2A~ antagonism for antipsychotic effect).
  • Synthetic & Analytical Methodology Challenges: Efficient and scalable synthetic routes for 1-(4-Phenoxyphenyl)piperazine and its analogues, ensuring high purity, require optimization. Furthermore, robust analytical standards and methods (beyond basic LC-MS/GC-MS/NMR [5] [10]) for detecting and quantifying this specific compound in biological matrices (plasma, brain tissue) for pharmacokinetic (PK) and metabolomic studies are underdeveloped. Imperative: Development of validated, sensitive HPLC-MS/MS or UHPLC-HRMS protocols for bioanalysis, and exploration of metabolic pathways (phase I/II) using liver microsomes or in vivo models are crucial for understanding its ADME (Absorption, Distribution, Metabolism, Excretion) profile.
  • Limited In Vivo Neuropharmacological Characterization: Beyond receptor binding, empirical evidence for its in vivo behavioral effects and therapeutic potential is scarce. Does it exhibit anxiolytic-like activity in validated models (elevated plus maze, light-dark box) like some arylpiperazines [9]? Does it modulate prepulse inhibition (PPI) or reverse psychostimulant-induced hyperlocomotion relevant to psychosis [3]? Is its activity dependent on specific receptor subtypes (e.g., demonstrable by reversal with selective antagonists like WAY-100635 for 5-HT~1A~)? Imperative: Rigorous behavioral pharmacology studies in rodent models, incorporating receptor blockade strategies, are needed to confirm and characterize its central effects and potential therapeutic utility.

Table 3: Critical Research Gaps and Required Methodologies for 1-(4-Phenoxyphenyl)piperazine

Knowledge GapConsequenceRequired Research Methodologies
Comprehensive Receptor ProfilingUnknown primary mechanism & off-target risksIn vitro binding assays (broad GPCR panel); Functional assays (cAMP, IP~1~, Ca~2+~ mobilization); In silico docking studies
Detailed SAR ExplorationInability to rationally optimize structure for selectivity/efficacySynthesis of focused analogue libraries; Pharmacological screening of analogues; Computational chemistry (QSAR, molecular modeling)
ADME/PK & Bioanalytical MethodsLack of data on absorption, brain penetration, metabolism, half-lifeDevelopment of sensitive LC-MS/MS bioanalytical assays; In vitro metabolic stability assays (microsomes); In vivo PK studies (rodents); Metabolite identification (HRMS)
In Vivo Behavioral PharmacologyUnclear therapeutic potential or behavioral effectsRodent models: Elevated plus maze, Light-dark box (anxiety); Locomotor activity, PPI, Apomorphine/Ketamine-induced behaviors (psychosis); Receptor antagonist reversal studies

Properties

CAS Number

62755-61-7

Product Name

1-(4-Phenoxyphenyl)piperazine

IUPAC Name

1-(4-phenoxyphenyl)piperazine

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

InChI

InChI=1S/C16H18N2O/c1-2-4-15(5-3-1)19-16-8-6-14(7-9-16)18-12-10-17-11-13-18/h1-9,17H,10-13H2

InChI Key

CEDIEUVYUSGIDQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)OC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.